Cas no 1381944-71-3 (1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole)

1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-6,7-difluoro-2-methylbenzimidazole
- 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole;
- 1-ethyl-6,7-difluoro-2-methyl-1H-1,3-benzodiazole
- MFCD22375041
- BS-21363
- 1-Ethyl-6,7-difluoro-2-methyl-1H-benzimidazole
- DTXSID40743060
- 1381944-71-3
- 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
- 1-Ethyl-6,7-difluoro-2-methyl-benzimidazole
- 1H-Benzimidazole, 1-ethyl-6,7-difluoro-2-methyl-
-
- MDL: MFCD22375041
- インチ: InChI=1S/C10H10F2N2/c1-3-14-6(2)13-8-5-4-7(11)9(12)10(8)14/h4-5H,3H2,1-2H3
- InChIKey: SKDUYSLVKIQPBU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 196.08100
- どういたいしつりょう: 196.08120465Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 17.8Ų
じっけんとくせい
- PSA: 17.82000
- LogP: 2.64280
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB335669-10 g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole; 98% |
1381944-71-3 | 10g |
€756.00 | 2023-04-26 | ||
abcr | AB335669-5g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole, 98%; . |
1381944-71-3 | 98% | 5g |
€450.00 | 2025-03-19 | |
A2B Chem LLC | AA57101-10g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 98% | 10g |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AA57101-5g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 98% | 5g |
$271.00 | 2024-04-20 | |
Apollo Scientific | PC902288-10g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 98% | 10g |
£520.00 | 2025-02-22 | |
TRC | E916640-1g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 1g |
$98.00 | 2023-05-18 | ||
abcr | AB335669-5 g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole; 98% |
1381944-71-3 | 5g |
€450.00 | 2023-04-26 | ||
A2B Chem LLC | AA57101-1g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 98% | 1g |
$97.00 | 2024-04-20 | |
Ambeed | A657856-5g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 95+% | 5g |
$303.0 | 2024-04-24 | |
A2B Chem LLC | AA57101-25g |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole |
1381944-71-3 | 98% | 25g |
$923.00 | 2024-04-20 |
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazoleに関する追加情報
Recent Advances in the Study of 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS: 1381944-71-3)
The compound 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS: 1381944-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzodiazole core and fluorine substitutions, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the synthesis and optimization of 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole. Researchers have developed novel synthetic routes to improve yield and purity, addressing challenges related to the introduction of fluorine atoms and the stability of the benzodiazole ring. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance efficiency and scalability, making the compound more accessible for preclinical studies.
Pharmacological evaluations have revealed that 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole exhibits notable activity against specific biological targets. In vitro studies have demonstrated its inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its fluorinated structure contributes to improved metabolic stability and bioavailability, which are critical factors in drug design.
Recent in vivo studies have further explored the therapeutic potential of this compound. Animal models of disease have shown that 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole can effectively modulate disease progression with minimal off-target effects. These findings underscore its potential as a lead compound for developing new therapeutics, particularly in areas where current treatments are limited by efficacy or side effects.
Despite these advancements, challenges remain in the development of 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole. Issues such as formulation stability, long-term toxicity, and precise mechanism of action require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to address these gaps and accelerate the transition from bench to bedside.
In conclusion, 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS: 1381944-71-3) represents a promising avenue for drug discovery. Its unique chemical properties and biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological profile and exploring its potential in clinical settings, paving the way for novel therapeutic interventions.
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